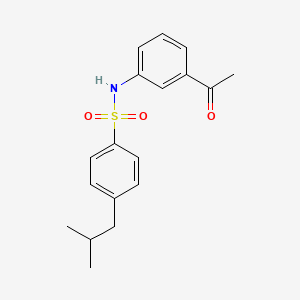![molecular formula C17H16ClNO B5836449 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a class of compounds that have been extensively studied due to their wide range of pharmacological properties. 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
作用機序
The exact mechanism of action of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of reactive oxygen species, the inhibition of microbial growth, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can modulate various biochemical and physiological processes in the body. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to scavenge reactive oxygen species, which are involved in the pathogenesis of various diseases caused by oxidative stress. Moreover, the compound has been shown to inhibit the growth of various microbial pathogens, including bacteria and fungi. Finally, 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of novel chemotherapeutic agents.
実験室実験の利点と制限
One of the advantages of using 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its wide range of biological activities, which make it a potential candidate for the development of novel drugs to treat various diseases. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of novel drugs based on the compound for the treatment of various diseases such as inflammatory diseases, oxidative stress-related diseases, microbial infections, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, the synthesis of analogs of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one may lead to the discovery of more potent compounds with improved biological activities.
合成法
The synthesis of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition reactions. One of the most commonly used methods involves the Claisen-Schmidt condensation of 2-chloro-5-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one.
科学的研究の応用
3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its various biological activities. The compound has been found to possess potent anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to exhibit antioxidant and antimicrobial activities, which make it a potential candidate for the development of novel drugs to treat various diseases caused by oxidative stress and microbial infections. Furthermore, the compound has been found to possess anticancer properties, which make it a potential candidate for the development of novel chemotherapeutic agents.
特性
IUPAC Name |
(E)-3-(2-chloro-5-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-16-11-13(2)5-8-15(16)18/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYBKROAXQGIDU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)


![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)